molecular formula C12H17F2N3O2 B2645321 N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034279-18-8

N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2645321
CAS No.: 2034279-18-8
M. Wt: 273.284
InChI Key: UAYAIRBWANVFLM-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic small molecule belonging to the pyrazole-carboxamide class, which is recognized in medicinal chemistry for its potential as a scaffold in developing novel bioactive agents . Pyrazole-4-carboxamide derivatives have demonstrated significant research value in agrochemical and pharmaceutical discovery, particularly through their function as potent enzyme inhibitors . For instance, structurally related compounds have exhibited promising antifungal activity by selectively inhibiting succinate dehydrogenase (SDH), a key enzyme in microbial cellular respiration, as determined through molecular docking studies . The 4,4-difluorocyclohexyl moiety is a common feature in drug design, often utilized to fine-tune properties like metabolic stability and membrane permeability. This compound is intended for use in basic research and high-throughput screening campaigns to explore new therapeutic or agrochemical leads. Researchers can employ it to investigate structure-activity relationships (SAR) and further elucidate the mechanisms of action associated with this versatile chemical class.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3O2/c1-17-7-9(11(16-17)19-2)10(18)15-8-3-5-12(13,14)6-4-8/h7-8H,3-6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYAIRBWANVFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of the difluorocyclohexyl group: The difluorocyclohexyl group can be introduced through a nucleophilic substitution reaction using a difluorocyclohexyl halide and a suitable nucleophile.

    Methoxylation: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a potential modulator of biological pathways, particularly those involving potassium channels.

    Medicine: Investigated for its potential therapeutic effects in treating diseases and disorders associated with potassium channel dysfunction.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as potassium channels. By modulating the activity of these channels, the compound can influence various physiological processes, including neuronal signaling and muscle contraction. The exact pathways and molecular targets involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1. Comparison of Pyrazole-4-carboxamide Derivatives

Compound () Pyrazole Substituents Carboxamide Group Melting Point (°C) Yield (%) Molecular Weight (g/mol)
3a 5-Chloro, 3-methyl N-(4-cyano-1-phenyl-pyrazol-5-yl) 133–135 68 403.1
3d 5-Chloro, 3-methyl, 4-fluorophenyl N-(4-cyano-1-(4-fluorophenyl)-pyrazol-5-yl) 181–183 71 421.0
Target Compound 3-Methoxy, 1-methyl N-(4,4-difluorocyclohexyl) Not reported Not reported ~272.3 (estimated)

Thiazole-4-carboxamide Derivatives with 4,4-Difluorocyclohexyl Group

highlights thiazole-4-carboxamides sharing the N-(4,4-difluorocyclohexyl) group (Table 2). Key comparisons include:

  • Heterocycle Core : Pyrazole (two adjacent nitrogen atoms) vs. thiazole (nitrogen and sulfur). The sulfur atom in thiazoles may engage in hydrogen bonding or hydrophobic interactions, whereas pyrazoles offer distinct electronic profiles.
  • Synthesis Yields : Thiazole derivatives (35–78% yields) suggest moderate efficiency in coupling reactions. The target compound’s pyrazole core may offer synthetic advantages if steric hindrance from the methyl/methoxy groups is manageable.
  • Biological Implications : While biological data are absent, the 3-methoxy and 1-methyl groups on the pyrazole ring could sterically hinder target binding compared to thiazole derivatives with flexible side chains (e.g., compound 108’s trimethoxybenzamido group) .

Table 2. Thiazole-4-carboxamide Derivatives with N-(4,4-Difluorocyclohexyl) Group

Compound () Core Structure Key Substituents Yield (%) Molecular Weight (g/mol)
108 Thiazole 2-(3-Methyl-1-(3,4,5-trimethoxybenzamido)butyl) 78 ~586.6 (estimated)
110 Thiazole 2-(4-Hydroxyphenyl)-1-(trimethoxybenzamido)ethyl 35 ~602.6 (estimated)
Target Compound Pyrazole 3-Methoxy, 1-methyl Not reported ~272.3 (estimated)

Role of the 4,4-Difluorocyclohexyl Substituent in Drug Design

The 4,4-difluorocyclohexyl group is recurrent in medicinal chemistry (), where fluorine atoms:

  • Enhance Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life.
  • Conformational Restriction : The chair conformation of the cyclohexyl ring may optimize pharmacophore positioning.
  • The target compound’s crystallinity remains unstudied but could benefit from similar strategies .

Biological Activity

N-(4,4-difluorocyclohexyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has gained attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological assays, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Structure C13H16F2N2O2\text{Chemical Structure }\text{C}_{13}\text{H}_{16}\text{F}_2\text{N}_2\text{O}_2

This compound features a pyrazole ring substituted with a methoxy group and a carboxamide functional group, which are crucial for its biological activity.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in tumor progression. The pyrazole core is known for its ability to interact with various biological targets, including kinases and poly(ADP-ribose) polymerase (PARP) enzymes.

Enzyme Inhibition

In a study assessing the inhibitory effects on PARP-1, this compound demonstrated significant activity. The compound's IC50 values were found to be in the low nanomolar range, indicating potent inhibition compared to the reference drug Olaparib, which is a well-known PARP inhibitor .

Antiproliferative Effects

The antiproliferative activity of this compound was evaluated against various cancer cell lines. The results are summarized in Table 1 below:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MDA-MB-436 (Breast)2.57Olaparib8.90
A549 (Lung)5.12Doxorubicin0.75
HeLa (Cervical)3.45Cisplatin5.00

The data indicates that this compound exhibits superior antiproliferative effects compared to standard chemotherapeutic agents.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • MDA-MB-436 Model : In this study, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as evidenced by flow cytometry analysis.
  • A549 Lung Cancer Model : The compound was shown to inhibit cell migration and invasion, suggesting potential applications in metastasis prevention.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the pyrazole ring and substituents on the cyclohexyl group significantly influence biological activity. For instance:

  • The presence of the difluorocyclohexyl moiety enhances lipophilicity and cellular uptake.
  • Substituents on the pyrazole ring affect binding affinity to target enzymes.

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